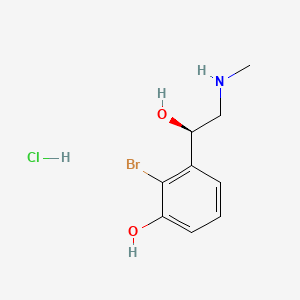

(R)-2-Bromo Phényléphrine Chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-Bromo Phenylephrine Hydrochloride is a chemical compound that belongs to the class of phenylephrine derivatives. Phenylephrine is a selective α1-adrenergic receptor agonist commonly used as a decongestant, mydriatic agent, and vasopressor. The addition of a bromine atom to the phenylephrine structure enhances its pharmacological properties, making it a valuable compound in various scientific and medical applications.

Applications De Recherche Scientifique

®-2-Bromo Phenylephrine Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Employed in studies involving adrenergic receptors and signal transduction pathways.

Medicine: Investigated for its potential therapeutic effects in conditions such as hypotension and nasal congestion.

Industry: Utilized in the development of pharmaceuticals and other chemical products

Mécanisme D'action

Target of Action

®-2-Bromo Phenylephrine Hydrochloride, also known as Phenylephrine, is primarily an alpha-1 adrenergic agonist . Its primary targets are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

Phenylephrine selectively binds to alpha-1 adrenergic receptors , causing venous and arterial vasoconstriction . This interaction with its targets results in an increase in blood pressure and pupil dilation .

Biochemical Pathways

The action of Phenylephrine is mediated by its interaction with alpha-1 adrenergic receptors. This interaction leads to the activation of the G-protein-coupled receptor pathway , which results in the constriction of both arteries and veins .

Pharmacokinetics

Phenylephrine is primarily metabolized in the liver and eliminated in the urine . It has a bioavailability of 38% through the gastrointestinal tract . The onset of action is very rapid when administered intravenously and within 20 minutes when taken orally . It has an elimination half-life of 2.1–3.4 hours . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects .

Result of Action

The molecular and cellular effects of Phenylephrine’s action include an increase in blood pressure and pupil dilation . It also causes local vasoconstriction . These effects are due to its selective binding to alpha-1 adrenergic receptors and the subsequent activation of the G-protein-coupled receptor pathway .

Action Environment

The action of Phenylephrine can be influenced by environmental factors. For instance, its thermal decomposition processes in nitrogen and air atmospheres have been studied . The results suggested that storage periods of Phenylephrine in selected atmospheres were not less than three years at 298.15 K . Furthermore, thermal decomposition processes in selected atmospheres were always endothermic, non-spontaneous, and entropy reduction process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Bromo Phenylephrine Hydrochloride typically involves the bromination of phenylephrine. One common method starts with the precursor 3-hydroxyacetophenone, which undergoes bromination using bromine in the presence of a catalyst such as aluminum chloride (AlCl3). The brominated intermediate is then subjected to further reactions to introduce the phenylephrine moiety, followed by purification and conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of ®-2-Bromo Phenylephrine Hydrochloride often employs large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The process involves the use of specialized equipment to handle bromine safely and efficiently. The final product is typically obtained through crystallization and drying processes .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Bromo Phenylephrine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenylephrine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Phenylephrine and its reduced forms.

Substitution: Various substituted phenylephrine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylephrine: The parent compound, used as a decongestant and vasopressor.

Pseudoephedrine: Another decongestant with a similar mechanism of action but different chemical structure.

Ephedrine: A compound with both α and β-adrenergic activity, used for its stimulant and decongestant effects.

Uniqueness

®-2-Bromo Phenylephrine Hydrochloride is unique due to the presence of the bromine atom, which enhances its pharmacological properties compared to phenylephrine. This modification can lead to increased potency and selectivity for α1-adrenergic receptors, making it a valuable compound for specific medical and research applications .

Activité Biologique

(R)-2-Bromo Phenylephrine Hydrochloride is a derivative of phenylephrine, primarily recognized as a selective α1-adrenergic receptor agonist. Its biological activity is significant in various medical and research applications, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's mechanism of action, pharmacokinetics, therapeutic effects, and relevant research findings.

(R)-2-Bromo Phenylephrine Hydrochloride acts primarily by binding to α1-adrenergic receptors, leading to vasoconstriction of blood vessels. This interaction activates the G-protein-coupled receptor pathway, which results in increased intracellular calcium levels and subsequent vascular smooth muscle contraction. The pK_i values for this compound are reported as follows:

| Receptor Type | pK_i Value |

|---|---|

| α1D | 5.86 |

| α1B | 4.87 |

| α1A | 4.70 |

This selectivity for α1-adrenergic receptors underlies its use in clinical settings for managing conditions such as hypotension and nasal congestion .

Pharmacokinetics

The pharmacokinetic profile of (R)-2-Bromo Phenylephrine Hydrochloride indicates that it is primarily metabolized in the liver, with renal excretion being the main route of elimination. Studies suggest that the compound's half-life and bioavailability can vary based on administration routes and patient-specific factors.

Clinical Uses

(R)-2-Bromo Phenylephrine Hydrochloride is utilized in various therapeutic contexts:

- Decongestant : Commonly used to relieve nasal congestion due to colds or allergies.

- Vasopressor : Employed in critical care settings to manage hypotension.

- Mydriatic Agent : Used in ophthalmology to induce pupil dilation during eye examinations.

Efficacy Studies

A systematic review highlighted that oral phenylephrine does not significantly outperform placebo in alleviating nasal congestion, raising questions about its efficacy when administered at common dosages (10-40 mg) for adults . However, it was noted that higher doses could lead to dose-related increases in systolic blood pressure (SBP) and decreases in heart rate (HR), which resolved over time .

Research Findings

Recent studies have explored the cellular effects of (R)-2-Bromo Phenylephrine Hydrochloride on cardiomyocytes. It has been shown that treatment with this compound increases intracellular calcium levels, enhancing contraction rates in heart cells . This property indicates potential applications in cardiovascular research.

Case Studies

A notable study investigated the thermal stability and kinetic properties of (R)-2-Bromo Phenylephrine Hydrochloride under varying environmental conditions. The findings suggested that the compound maintains stability under nitrogen environments but shows different degradation patterns when exposed to air .

Propriétés

IUPAC Name |

2-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-11-5-8(13)6-3-2-4-7(12)9(6)10;/h2-4,8,11-13H,5H2,1H3;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEQEFFVTALJTD-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=C(C(=CC=C1)O)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=C(C(=CC=C1)O)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.